molecular formula C28H28N6O2S2 B2845551 N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362506-02-3

N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2845551
CAS No.: 362506-02-3
M. Wt: 544.69
InChI Key: IIUJSCXVDVQWRG-UHFFFAOYSA-N
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Description

N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C28H28N6O2S2 and its molecular weight is 544.69. The purity is usually 95%.
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Biological Activity

N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound characterized by multiple functional groups and heterocycles. The presence of pyrazole and triazole rings suggests a broad spectrum of potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C20H23N5O4S2\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{4}\text{S}_{2}

This structure includes:

  • Pyrazole ring : Known for its diverse biological activities.
  • Triazole moiety : Enhances pharmacological potential.
  • Thiophene group : Contributes unique properties that may enhance interactions with biological targets.

Biological Activity Overview

The biological activities associated with compounds containing pyrazole and triazole rings are well-documented. Some key activities include:

Antimicrobial Activity

Research indicates that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. For instance:

  • Compounds similar to N-(...)-phenylacetamide have shown effectiveness against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells. For example:

  • A related compound exhibited an IC50 value of approximately 92.4 μM against a panel of cancer cell lines . This suggests potential for further development in anticancer therapies.

Anti-inflammatory Effects

Compounds with pyrazole structures are also known to inhibit cyclooxygenases (COX), which play a crucial role in inflammation. Inhibition of COX enzymes can lead to reduced inflammatory responses.

The mechanisms through which N-(...)-phenylacetamide exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with enzymes such as cyclooxygenases and monoamine oxidases.
  • Binding Affinity : Molecular docking studies indicate potential binding interactions with various biological targets .

Research Findings and Case Studies

Several studies have explored the synthesis and biological activity of compounds related to N-(...)-phenylacetamide:

StudyFindings
The compound exhibits broad-spectrum antibacterial activity.
Demonstrated significant cytotoxicity against cancer cell lines; molecular docking suggests strong binding interactions with target enzymes.
Related compounds show inhibitory effects on multiple cancer types; potential for drug development.

Properties

IUPAC Name

N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O2S2/c1-19-10-12-21(13-11-19)23-16-22(24-9-6-14-37-24)32-34(23)27(36)18-38-28-31-30-25(33(28)2)17-29-26(35)15-20-7-4-3-5-8-20/h3-14,23H,15-18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUJSCXVDVQWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)CC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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